N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide
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Overview
Description
ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE) is a chemical compound with the molecular formula C22H26N4O6 and a molecular weight of 442.476. It is known for its unique structure, which includes two 4-hydroxy-3-methoxybenzylidene groups attached to an adipic acid hydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE) typically involves the condensation reaction between adipic acid dihydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can result in various ethers or esters .
Scientific Research Applications
ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity. Additionally, the presence of hydroxyl and methoxy groups can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- ADIPIC BIS((2-PHENYLETHYLIDENE)HYDRAZIDE)
- ADIPIC BIS(ALPHA,4-DIMETHYLBENZYLIDENE)HYDRAZIDE)
- ADIPIC BIS(BENZYLIDENEHYDRAZIDE)
- ADIPIC BIS(2-CHLOROBENZYLIDENE)HYDRAZIDE)
- ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE)
- ADIPIC BIS((1-NAPHTHYLMETHYLENE)HYDRAZIDE)
- ADIPIC BIS(FURFURYLIDENEHYDRAZIDE)
- SEBACIC BIS((4-METHOXYBENZYLIDENE)HYDRAZIDE)
Uniqueness
ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE) is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moieties. These functional groups can significantly influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H26N4O6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C22H26N4O6/c1-31-19-11-15(7-9-17(19)27)13-23-25-21(29)5-3-4-6-22(30)26-24-14-16-8-10-18(28)20(12-16)32-2/h7-14,27-28H,3-6H2,1-2H3,(H,25,29)(H,26,30)/b23-13+,24-14+ |
InChI Key |
UNHCYEVCXHUOHH-RNIAWFEPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
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